![molecular formula C17H11ClN4O2 B2931932 N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide CAS No. 1376377-28-4](/img/structure/B2931932.png)
N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide
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Overview
Description
N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide, also known as Cinnoline, is a chemical compound that has been extensively studied due to its potential therapeutic applications. Cinnoline is a member of the cinnoline family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide is not yet fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory and antioxidant properties. N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide has also been shown to have potential neuroprotective effects, as well as potential use in the treatment of diabetes and other metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide in lab experiments is its high yield synthesis method. Additionally, N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide has been extensively studied and has shown promising results in several areas of research. However, one limitation of using N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several future directions for research on N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide. One area of research is the development of N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide and its potential use in the treatment of neurodegenerative diseases and metabolic disorders. Finally, research is needed to further explore the potential toxic effects of N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide and to develop strategies to mitigate these effects.
Synthesis Methods
N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with phosphorous oxychloride. Alternatively, N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide can be synthesized via the reaction of 3-chlorobenzonitrile with malononitrile in the presence of sodium ethoxide, followed by cyclization with phosphorous oxychloride. Both methods result in the formation of N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide with high yields.
Scientific Research Applications
N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide has also been studied for its anti-inflammatory and antioxidant properties, as well as its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]-4-oxo-1H-cinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O2/c18-11-5-3-4-10(8-11)14(9-19)20-17(24)15-16(23)12-6-1-2-7-13(12)21-22-15/h1-8,14H,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLWNQVAHQQRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)NC(C#N)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide |
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